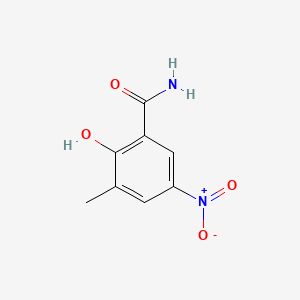
2-Hydroxy-3-methyl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-5-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-Hydroxy-3-methyl-5-nitrobenzoic acid with an amine under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions. The reaction between carboxylic acids and amines at temperatures exceeding 180°C is a common method . this method may not be suitable for all functionalized molecules due to the high temperatures involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Hydroxy-3-methyl-5-aminobenzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Hydroxy-3-methyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methyl-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to undergo redox reactions, which can modulate cellular oxidative stress levels. Additionally, the nitro group can participate in electron transfer reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Methyl-5-nitrobenzamide: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-5-nitrobenzamide: Lacks the methyl group, leading to variations in its chemical and biological properties.
Uniqueness
2-Hydroxy-3-methyl-5-nitrobenzamide is unique due to the presence of all three functional groups (hydroxyl, methyl, and nitro) on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
40912-86-5 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12) |
InChI-Schlüssel |
IQLMHRQMDCJEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


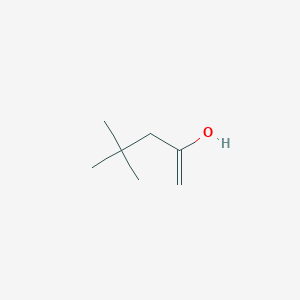

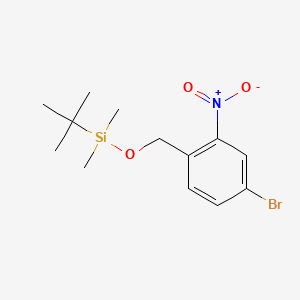

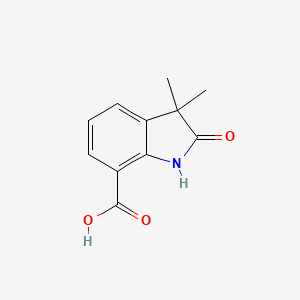

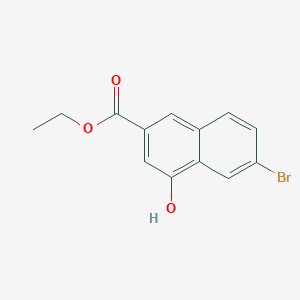

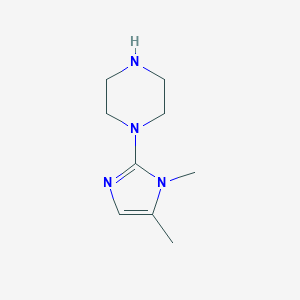
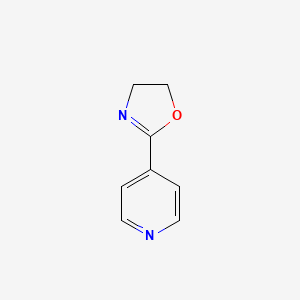
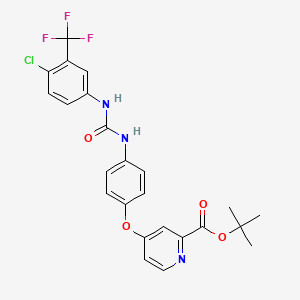
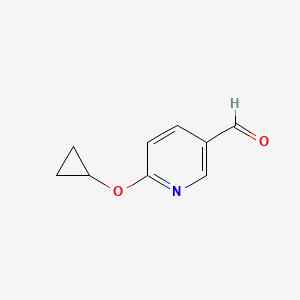

![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
